Ethyl trans-4-decenoate
Description
Significance in Chemical and Biological Sciences
The significance of ethyl trans-4-decenoate in the chemical and biological sciences is rooted in its molecular structure. As an unsaturated medium-chain fatty acid ethyl ester, it possesses a unique configuration that influences its reactivity and biological interactions. chemimpex.com In synthetic organic chemistry, it serves as a versatile building block for the creation of more complex molecules. chemimpex.com Researchers are exploring its potential in the development of new compounds with possible applications in the pharmaceutical sector. chemimpex.com
In the biological realm, studies have indicated that certain fatty acid compounds may play a role in modulating host immune systems. Research has investigated the effect of this compound and related compounds on bacterial persistence, suggesting a potential to disrupt bacterial dormancy. This line of inquiry opens avenues for its investigation in combating persistent infectious diseases.
Scope of Academic Inquiry for this compound
The academic investigation into this compound is expanding. Initially focused on its organoleptic properties for the food and fragrance industries, research now encompasses a wider range of applications. medchemexpress.comchemimpex.com Current studies delve into its utility in agriculture as an attractant for pest control, where it can mimic natural pheromones for more eco-friendly pest management strategies. chemimpex.com
Furthermore, its properties as an emollient are being explored in cosmetic science for improving skin texture and moisture retention. chemimpex.com The compound's role as a biochemical reagent in life science research is also an active area of study. medchemexpress.comscbt.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, and it is listed by various regulatory bodies, indicating a history of scientific review. nih.govthegoodscentscompany.comfda.gov
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ chemimpex.comnih.gov |
| Molecular Weight | 198.31 g/mol chemimpex.com |
| CAS Number | 76649-16-6 chemimpex.comnih.gov |
| Appearance | Colorless to pale yellow liquid chemimpex.com |
| Boiling Point | 72 °C @ 0.10 mm Hg nih.gov |
| Density | Approximately 0.880 g/cm³ chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-dec-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNIQMQADACLCJ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90888516 | |
| Record name | Ethyl (4E)-dec-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
72.00 °C. @ 0.10 mm Hg | |
| Record name | Ethyl 4-decenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.877-0.883 | |
| Record name | Ethyl trans-4-decenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/71/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
76649-16-6 | |
| Record name | Ethyl (E)-4-decenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76649-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-decenoate, (4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decenoic acid, ethyl ester, (4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl (4E)-dec-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90888516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (E)-4-decenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-DECENOATE, (4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I89X5937N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 4-decenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Pathways
Established Chemical Synthesis Routes for Ethyl trans-4-decenoate
The chemical synthesis of this compound can be achieved through several established methods, each with distinct advantages and challenges. These routes include classical esterification, stereoselective olefination reactions, and strategic use of precursor molecules.
Esterification Reactions and Optimizations
The most direct method for synthesizing this compound is the Fischer-Speier esterification of trans-4-decenoic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.org This equilibrium-driven reaction typically utilizes strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
To optimize the yield of the ester, Le Chatelier's principle is applied by using a large excess of one of the reactants, typically the alcohol, which can also serve as the solvent. masterorganicchemistry.commasterorganicchemistry.com Another optimization strategy involves the removal of water as it is formed, which can be accomplished through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents. organic-chemistry.orglibretexts.org The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic for the nucleophilic attack by ethanol. This is followed by a series of proton transfer steps and the elimination of water to form the final ester. masterorganicchemistry.com
Table 1: Fischer-Speier Esterification Parameters
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Reactants | trans-4-Decenoic acid, Ethanol | Formation of the ester |
| Catalyst | H₂SO₄, TsOH, HCl | To increase the electrophilicity of the carbonyl carbon |
| Optimization | Use of excess ethanol | Shift equilibrium towards product formation |
| Removal of water | Shift equilibrium towards product formation |
Stereoselective Synthesis Approaches for trans-Isomer Purity
Achieving high purity of the trans-isomer is crucial, and several stereoselective olefination reactions can be employed to construct the C4-C5 double bond with the desired geometry.
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of trans-alkenes. alfa-chemistry.comwikipedia.orgmdpi.com This reaction involves the coupling of a sulfone (often a heteroaryl sulfone) with an aldehyde. tcichemicals.comorganic-chemistry.org For the synthesis of this compound, this would likely involve the reaction of a suitable sulfone precursor with hexanal (B45976). The Julia-Kocienski variant offers high E-selectivity and proceeds under mild conditions. alfa-chemistry.comwikipedia.org
The Wittig reaction provides another route to alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. oup.comgctlc.org To favor the formation of the trans-alkene, stabilized ylides are typically used. For instance, the reaction of hexanal with a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane (B24862) could potentially yield ethyl trans-2-heptenoate, which could then be further elaborated to the target molecule. A solvent-free Wittig reaction has been reported for the synthesis of ethyl trans-cinnamate, suggesting a greener approach could be adapted. gctlc.orgudel.edu
Precursor Chemistry and Olefin Metathesis
The synthesis of this compound can also be approached through the strategic synthesis of its precursors, namely trans-4-decenoic acid or trans-4-decenal.
One method for preparing 4-decenoic acid is through a Claisen rearrangement . lookchem.com Specifically, the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester like triethyl orthoacetate, yields a γ,δ-unsaturated ester. libretexts.orgtcichemicals.com This method is effective for creating the C4-C5 double bond with good stereocontrol.
Olefin metathesis has emerged as a versatile tool in oleochemistry for the synthesis of unsaturated fatty acid esters. scielo.br Cross-metathesis of a shorter-chain unsaturated ester with an appropriate olefin in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst, can be used to construct the carbon skeleton of trans-4-decenoic acid precursors. acs.org For example, the ethenolysis of unsaturated fatty acid esters can produce shorter-chain ω-unsaturated esters, which can be valuable starting materials. scielo.br However, the yield of desired products can be affected by side reactions like double bond migration. acs.orggoogle.com
Yield Enhancement and Side Product Management in Synthesis
In any synthetic route, maximizing the yield of the desired product while minimizing the formation of side products is paramount. For esterification reactions, as mentioned, driving the equilibrium towards the products is key. organic-chemistry.org
In olefination reactions like the Wittig and Julia-Kocienski, the formation of geometric isomers (cis or Z-isomers) is a primary concern. The choice of reagents and reaction conditions is critical for ensuring high trans-selectivity. alfa-chemistry.comwikipedia.org Purification techniques such as fractional distillation and chromatography are often necessary to separate the desired trans-isomer from any cis-isomer or other byproducts.
In olefin metathesis, self-metathesis of the starting materials can lead to undesired dimeric byproducts. acs.org Careful selection of the catalyst and reaction conditions, including substrate concentration and temperature, is necessary to favor the desired cross-metathesis reaction.
Enzymatic and Biocatalytic Synthesis of this compound
Biocatalytic methods offer a green and highly selective alternative to chemical synthesis for the production of esters. These methods typically employ whole microbial cells or isolated enzymes.
Identification and Characterization of Relevant Enzymes
The enzymatic synthesis of this compound has been observed in fermented beverages, pointing to the role of yeast enzymes. mdpi.com
Esterases and Alcohol Acyltransferases (AATs) from yeasts such as Saccharomyces cerevisiae are known to be responsible for the formation of ethyl esters of medium-chain fatty acids. cdnsciencepub.comresearchgate.net Specific enzymes identified in S. cerevisiae that catalyze the formation of ethyl esters are Eeb1p and Eht1p , which are acyl-CoA:ethanol O-acyltransferases. asm.org The production of these esters is influenced by fermentation conditions, and the availability of the precursor fatty acyl-CoA is often the limiting factor. asm.org While Saccharomyces cerevisiae produces a range of esterases, a direct correlation between general esterase activity and the synthesis of specific ethyl esters is not always observed. cdnsciencepub.comjmb.or.kr
Lipases are another class of enzymes widely used for ester synthesis due to their stability in organic solvents and broad substrate specificity. researchgate.netaminer.cn Lipases, such as those from Candida antarctica and Thermomyces lanuginosus, are effective catalysts for the esterification of fatty acids. mdpi.commdpi.com While reports indicate that Pichia kluyveri can produce this compound, some studies suggest this species may lack lipase (B570770) activity, indicating that other ester-forming enzymes are involved. mdpi.comencyclopedia.pub A cold-active lipase from Pichia lynferdii has been characterized and shows broad specificity towards C8-C16 ethyl esters, suggesting that lipases from Pichia species can be suitable for such syntheses. researchgate.net The mechanism of lipase-catalyzed esterification is generally described as a Ping-Pong Bi-Bi mechanism, involving the formation of an acyl-enzyme intermediate. researchgate.net
Table 2: Key Enzymes in the Biocatalytic Synthesis of Ethyl Esters
| Enzyme Class | Specific Enzyme(s) | Organism Source | Role in Synthesis |
|---|---|---|---|
| Alcohol Acyltransferases | Eeb1p, Eht1p | Saccharomyces cerevisiae | Catalyze the formation of ethyl esters from acyl-CoAs and ethanol |
| Esterases | General esterases | Saccharomyces cerevisiae | Hydrolysis and synthesis of esters |
| Lipases | Lipase B | Candida antarctica | Catalyze esterification of fatty acids |
| Cold-active lipase | Pichia lynferdii | Esterification with broad specificity for medium-chain fatty esters |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (Carbethoxymethylene)triphenylphosphorane |
| Acetic acid |
| Acetyl chloride |
| Ethanol |
| Ethyl trans-2-heptenoate |
| This compound |
| Ethyl trans-cinnamate |
| Hexanal |
| Sulfuric acid |
| Tosic acid |
| trans-4-Decenal |
| trans-4-Decenoic acid |
Bioreactor Design and Process Optimization for Production
The biotechnological production of this compound, primarily through fermentation, relies heavily on optimized bioreactor conditions and processes to maximize yield and productivity. Key parameters that are manipulated include substrate availability, microbial strain robustness, and the physical and chemical environment of the bioreactor.
Process Optimization in Fermentation:
The synthesis of ethyl esters like this compound in yeast is dependent on the intracellular concentrations of the two primary substrates: ethanol and the acyl-CoA moiety (in this case, trans-4-decenoyl-CoA). mdpi.com The formation of the ester is governed by the equilibrium between synthesis, catalyzed by alcohol acyltransferases (AATs), and hydrolysis, carried out by esterases. mdpi.com Therefore, process optimization often focuses on maximizing the availability of precursors while potentially minimizing esterase activity.
In brewing and winemaking, where this compound is found as a natural volatile compound, its concentration is influenced by the yeast strain, fermentation temperature, and the composition of the wort or must. nih.govmdpi.com Studies on related ester production have shown that controlling the concentration of the precursor fatty acid is critical. For instance, in the production of trans-2-decenoic acid by engineered E. coli, optimizing the feed of the decanoic acid precursor was a key strategy. researchgate.net Furthermore, the use of chemical agents to increase cell permeability, such as Tween-80 and Triton X-100, has been shown to enhance product yield by facilitating substrate uptake and product secretion. researchgate.net
Bioreactor Strategies:
A significant challenge in microbial production is maintaining high productivity over extended periods. One advanced bioreactor strategy is the use of immobilized cell systems. In this design, microorganisms are attached to or entrapped within a solid support matrix. This technique has been successfully applied in winemaking, where yeast immobilized on carriers like edible resin demonstrated high operational stability over numerous repeated fermentation batches. researchgate.net This approach offers several advantages:
High Cell Densities: Immobilization allows for a much higher concentration of microbial cells in the reactor compared to suspension cultures.
Enhanced Stability: It protects cells from shear stress and other environmental fluctuations. researchgate.net
Simplified Downstream Processing: The biocatalyst (the immobilized cells) can be easily separated from the product stream.
Table 1: Key Parameters for Process Optimization in Ethyl Ester Production
| Parameter | Effect on Production | Example/Rationale | Citation |
| Precursor Concentration | Directly influences the rate of synthesis. | The formation of ethyl esters is highly dependent on the availability of ethanol and the corresponding acyl-CoA. | mdpi.com |
| Temperature | Affects enzyme kinetics and cell viability. | Fermentation temperature influences the volatile profile, including ester concentrations, in beer and wine. | nih.govresearchgate.net |
| pH | Influences enzyme activity and substrate solubility. | Optimal pH is crucial for the activity of lipases and esterases involved in the synthesis. | researchgate.net |
| Cell Permeability | Can increase substrate uptake and product secretion. | Use of agents like Tween-80 and Triton X-100 enhanced product yield in engineered E. coli. | researchgate.net |
| Biocatalyst Concentration | Higher cell concentrations can lead to increased product titers. | The yield of trans-2-decenoic acid increased with higher bacterial cell concentrations up to a certain point. | researchgate.net |
| Reactor Configuration | Determines operational mode and efficiency. | Immobilized cell reactors allow for high cell densities and repeated batch fermentations, enhancing stability and productivity. | researchgate.net |
Genetic Engineering of Microorganisms for Enhanced Biosynthesis
The biosynthesis of specific fatty acid esters like this compound can be significantly enhanced or enabled in various microorganisms through genetic engineering. The primary hosts for this engineering are often oleaginous yeasts, such as Yarrowia lipolytica, and the well-characterized baker's yeast, Saccharomyces cerevisiae, due to their inherent lipid and ester metabolic pathways. nih.govscience.gov
Engineering Strategies:
The core of the engineering strategy involves introducing or overexpressing the necessary enzymatic machinery to channel metabolic flux towards the target molecule. A common approach for producing a specific ethyl ester involves the co-expression of three key enzymes google.com:
Thioesterase: This enzyme cleaves the growing fatty acid chain from the fatty acid synthase (FAS) complex at a specific length, in this case, a C10 chain.
Acyl-CoA Synthetase: This enzyme activates the free fatty acid (trans-4-decenoic acid) to its CoA-thioester form (trans-4-decenoyl-CoA), which is the substrate for esterification.
Alcohol Acyltransferase (AAT) or Ester Synthase: This enzyme catalyzes the final esterification step, transferring the acyl group from acyl-CoA to ethanol.
The oleaginous yeast Yarrowia lipolytica is a particularly attractive host. It is known for its ability to accumulate large quantities of lipids and has a robust β-oxidation pathway, which is involved in the metabolism of fatty acids. nih.gov By engineering this pathway, it is possible to generate specific fatty acid precursors. For example, the production of γ-decalactone in Y. lipolytica is achieved through the controlled β-oxidation of ricinoleic acid. nih.gov A similar strategy could be envisioned for trans-4-decenoic acid.
Beyond targeted gene expression, "non-GMO" approaches like adaptive laboratory evolution (ALE) have also proven effective. In this method, yeast strains are cultured for extended periods under specific selective pressures, leading to spontaneous mutations that enhance desired traits. Strains of Saccharomyces cerevisiae have been evolved through ALE to produce higher levels of desirable flavor compounds, including this compound, for applications in brewing. nih.gov
Table 2: Microorganisms and Genetic Targets for this compound Production
| Microorganism | Genetic Engineering Target/Strategy | Rationale | Citation |
| Yarrowia lipolytica | Overexpression of specific thioesterases, acyl-CoA synthetases, and alcohol acyltransferases. | A robust oleaginous yeast capable of high lipid production and serving as a platform for producing fatty acid derivatives. | science.govgoogle.comgoogle.com |
| Yarrowia lipolytica | Engineering of the β-oxidation pathway. | To control the breakdown of longer fatty acids to generate the specific C10 precursor. | nih.gov |
| Saccharomyces cerevisiae | Overexpression of ester synthesis enzymes (AATs). | A well-understood host used in food-grade fermentations (e.g., brewing, winemaking). | nih.govmdpi.com |
| Saccharomyces cerevisiae | Adaptive Laboratory Evolution (ALE). | A non-GMO method to improve the production of endogenous flavor compounds by selecting for high-producing strains. | nih.gov |
| Escherichia coli | Heterologous expression of a complete pathway (thioesterase, synthetase, ester synthase). | A common and fast-growing host for metabolic engineering, though not "Generally Recognized as Safe" (GRAS) for food applications. | researchgate.netgoogle.com |
Comparative Analysis of Chemo-Enzymatic and Purely Enzymatic Routes
The production of this compound can be approached via purely enzymatic (or whole-cell biocatalytic) routes and chemo-enzymatic routes, each with distinct advantages and disadvantages.
Purely Enzymatic Routes:
This approach utilizes whole microbial cells (e.g., yeast) or isolated enzymes to perform the entire synthesis from simple carbon sources or precursors. The production of this compound during beer or wine fermentation is a prime example of a whole-cell biocatalytic process. nih.govmdpi.com
Advantages:
High Selectivity: Enzymes exhibit remarkable regio- and stereoselectivity, ensuring the production of the correct isomer (trans) without contamination from cis-isomers or other byproducts.
Mild Reaction Conditions: Biocatalytic processes occur at ambient temperatures and pressures in aqueous media, reducing energy consumption and the need for harsh solvents.
Sustainability: This route often uses renewable feedstocks and is considered a "green" chemistry approach.
Disadvantages:
Lower Yields/Titers: Fermentation processes can sometimes suffer from low product concentrations due to metabolic limitations or product toxicity to the microorganism.
Complex Downstream Processing: Separating the desired ester from a complex fermentation broth containing numerous other metabolites can be challenging and costly.
Chemo-Enzymatic Routes:
A chemo-enzymatic strategy integrates chemical and enzymatic steps to leverage the strengths of both methodologies. nih.gov For this compound, this could involve the enzymatic synthesis of the precursor, trans-4-decenoic acid, followed by a standard chemical esterification. Alternatively, a chemically synthesized precursor could be converted enzymatically in a highly selective final step. fnr.de For example, lipases are versatile biocatalysts often used for esterification reactions in media with low water activity. researchgate.netscispace.com
Advantages:
Higher Yields: Chemical steps can often achieve higher concentrations and yields than fermentation.
Versatility: Allows for the combination of complex chemical transformations with highly selective enzymatic reactions that would be difficult to achieve through purely chemical means. nih.gov
Simplified Substrates: Can utilize simpler, more readily available starting materials for the chemical synthesis part of the pathway.
Disadvantages:
Potential for Byproducts: Chemical steps may lack the high selectivity of enzymes, potentially leading to the formation of unwanted isomers or byproducts that require further purification.
Harsher Conditions: Chemical reactions may require non-aqueous solvents, higher temperatures, or catalysts that are less environmentally friendly.
Process Integration: Combining enzymatic and chemical steps can create process challenges, such as solvent compatibility and the need for intermediate purification steps.
Table 3: Comparative Analysis of Production Routes for this compound
| Feature | Purely Enzymatic/Biocatalytic Route | Chemo-Enzymatic Route |
| Selectivity | Very high (regio- and stereospecific) | Variable; high for the enzymatic step, potentially lower for the chemical step |
| Reaction Conditions | Mild (ambient temp/pressure, aqueous media) | Can involve harsh conditions (high temp, organic solvents) |
| Sustainability | High (uses renewable feedstocks, green process) | Moderate (depends on the nature of the chemical steps) |
| Yield & Titer | Often lower, limited by cell metabolism | Potentially higher, less constrained by biological limits |
| Downstream Processing | Can be complex due to dilute, mixed product stream | May be simpler if yields are high, but may require removal of catalysts or byproducts |
| Key Advantage | Unmatched selectivity and "natural" label | High productivity and synthetic versatility |
Analytical Chemistry and Characterization Techniques for Ethyl Trans 4 Decenoate
Advanced Chromatographic Methods
Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For ethyl trans-4-decenoate, several advanced chromatographic techniques are essential for its comprehensive analysis.
Gas Chromatography (GC) with Mass Spectrometry (MS) for Purity and Identification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds like this compound. In this method, the compound is vaporized and passed through a capillary column, which separates it from other components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and detects the resulting fragments based on their mass-to-charge ratio.
This technique is invaluable for confirming the identity of this compound by comparing its mass spectrum to established databases like the NIST Chemistry WebBook. nist.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. For instance, in the analysis of aroma components in beer, GC-MS was used to identify this compound, even when its peak was hidden by other compounds in the complex matrix. shimadzu.com Similarly, GC-MS analysis has been instrumental in identifying this compound in studies of fruit volatiles, such as in peaches and Cape gooseberries, as well as in alcoholic beverages like fruit brandies. jsmcentral.orgresearchgate.netnih.govnotulaebotanicae.ro The purity of this compound can also be assessed using GC, with some commercial suppliers specifying a purity of 96% or greater as determined by this method. jk-sci.com
Table 1: GC-MS Analysis Parameters for Volatiles (Example)
| Parameter | Value |
| Column Type | Fused silica (B1680970) capillary column (e.g., TRB-Wax) |
| Column Dimensions | 60 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injector Temperature | 250°C |
| Ion Source Temperature | 250°C |
| Ionization Mode | Electron Impact (EI) |
| Ionization Voltage | 70 eV |
| Mass Range | 35–450 m/z |
| This table presents typical parameters for GC-MS analysis of volatile compounds, including esters like this compound, as described in studies on fruit volatiles. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-performance liquid chromatography (HPLC) is a crucial technique for separating isomers, which are molecules with the same chemical formula but different structural arrangements. For ethyl decenoate, this is particularly important for separating the trans and cis isomers of the C4 double bond. Silver ion HPLC (Ag-HPLC) is a specialized form of this technique that has proven effective for separating cis-trans geometrical isomers of unsaturated compounds. researchgate.net The separation is based on the reversible formation of a charge-transfer complex between the double bonds of the isomers and silver ions incorporated into the mobile or stationary phase. researchgate.net This method has been successfully applied to the separation of isomers of ethyl 2,4-decadienoate, a related compound, demonstrating its potential for resolving the isomers of ethyl 4-decenoate. researchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment
While information on the specific application of chiral chromatography to this compound is not prevalent in the provided search results, this technique is the standard for assessing enantiomeric purity. Enantiomers are non-superimposable mirror images of a chiral molecule. If this compound were to possess a chiral center, chiral chromatography would be employed to separate and quantify the different enantiomers. This is often a critical step in the analysis of natural products and pharmaceuticals where the biological activity can be specific to one enantiomer.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to map out the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide information about their chemical environment and proximity to other protons. For an ethyl ester, a characteristic quartet and triplet corresponding to the -OCH₂CH₃ group would be expected. aocs.org The protons around the trans double bond would also exhibit specific chemical shifts and a larger coupling constant compared to a cis isomer, confirming the trans configuration. For example, in the analysis of fatty acid methyl esters, the signals for protons on a double bond typically appear in the range of 5.5 to 7.6 ppm. researchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the ester group and the double bond are particularly diagnostic.
Table 2: Predicted ¹H NMR and ¹³C NMR Data for Fatty Acid Esters
| Nucleus | Chemical Shift Range (ppm) | Assignment |
| ¹H | ~3.7 | -OCH₃ (for methyl esters) |
| ¹H | ~2.3 | -CH₂- adjacent to C=O |
| ¹H | 5.5 - 7.6 | Protons on C=C |
| ¹³C | 55 - 60 | Epoxy ring carbons (for reference) |
| This table provides general chemical shift ranges for key functional groups in fatty acid esters based on related compounds. Specific values for this compound would require experimental data. researchgate.netaocs.orgresearchgate.net |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the ester functional group and the carbon-carbon double bond.
A strong absorption peak in the region of 1735-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester. nih.govaip.org The C-O stretching vibrations of the ester group would also be visible. The presence of the trans C=C double bond would be confirmed by an absorption band around 965-975 cm⁻¹. The exact positions of these peaks can provide further structural information. nih.govaip.org
Table 3: Key IR Absorption Frequencies for Fatty Acid Esters
| Functional Group | Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Ester) | 1735 - 1750 | Stretching |
| C-O (Ester) | 1000 - 1300 | Stretching |
| trans C=C | 965 - 975 | Out-of-plane bending |
| This table highlights the characteristic infrared absorption frequencies for the principal functional groups in a molecule like this compound. nih.govaip.org |
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In the case of this compound, electron ionization (EI) is a common method used to induce fragmentation. The resulting mass spectrum displays a characteristic pattern of ion fragments.
The fragmentation of this compound under EI-MS typically involves cleavage at various points along the carbon chain and the ester group. The NIST WebBook provides mass spectral data for this compound, which can be used as a reference for its identification. nist.gov The mass spectrum is characterized by a series of peaks, each corresponding to a specific fragment ion with a particular mass-to-charge ratio (m/z). Key fragment ions observed in the mass spectrum of this compound include m/z 69, 88, and 110. scribd.com The identification of compounds is often confirmed by comparing their mass spectra with those in established databases like the NIST 05 spectral database. scribd.com
Table 1: Characteristic Mass Spectrometry Fragments of this compound
| Fragment Ion (m/z) | Relative Abundance | Reference |
|---|---|---|
| 69 | High | scribd.com |
| 88 | High | scribd.com |
| 110 | Moderate | scribd.com |
This table is interactive. Click on the headers to sort the data.
It is important to note that the fragmentation pattern can be influenced by the specific MS instrumentation and analytical conditions used. nih.gov Therefore, careful calibration and standardization are crucial for reliable compound identification.
Method Validation and Quantification Strategies
Accurate quantification of this compound in various matrices requires the development and validation of robust analytical methods.
Quantitative analysis of this compound is often performed using gas chromatography (GC) coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID). mdpi.commdpi.com The development of a quantitative method involves several key steps:
Sample Preparation: This may involve techniques such as headspace solid-phase microextraction (HS-SPME) to extract and concentrate the volatile compound from the sample matrix. nih.gov
Chromatographic Separation: A suitable GC column, such as an Rtx-WAX or equivalent, is chosen to achieve good separation of this compound from other compounds in the sample. mdpi.com The oven temperature program and carrier gas flow rate are optimized to ensure sharp and symmetrical peaks. nih.govmdpi.com
Detection: For GC-MS, the mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity for the target analyte. mdpi.com For GC-FID, the detector response is calibrated using standards of known concentration. mdpi.com
Calibration: An external calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. mdpi.com This allows for the determination of the concentration of the analyte in unknown samples based on its peak area.
Method validation is essential to ensure the reliability of the quantitative data. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), and linearity.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Linearity: This refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a specific range. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve. scribd.com
Natural Occurrence and Biosynthetic Pathways of Ethyl Trans 4 Decenoate
Occurrence in Plant Species and Fruits
Ethyl trans-4-decenoate is a naturally occurring ester found in a variety of plant species, where it plays a crucial role in their aromatic profiles.
Identification in Specific Fruit Varietals (e.g., Bartlett Pear, Quince, Apple)
This compound is a key volatile component in several well-known fruits. It is particularly recognized for imparting the characteristic juicy and ripe aroma to Bartlett pears. thegoodscentscompany.comperfumersupplyhouse.com In addition to pears, this compound has been identified as a constituent of the aroma profile of apples, Concord grapes, and quince. researchgate.netwikipedia.orgsigmaaldrich.com Its presence in these fruits contributes significantly to their unique and desirable flavors. thegoodscentscompany.com
| Fruit | Significance of this compound |
|---|---|
| Bartlett Pear | Characteristic aroma component thegoodscentscompany.comperfumersupplyhouse.com |
| Apple | Constituent of aroma profile researchgate.netsigmaaldrich.com |
| Quince | Identified as a volatile component researchgate.netwikipedia.org |
| Concord Grape | Identified as a volatile component wikipedia.orgsigmaaldrich.com |
Role in Plant Volatile Profiles and Ripening Processes
The production of volatile compounds like this compound is intimately linked to the ripening process in many fruits. umd.edu In climacteric fruits, such as apples and pears, the plant hormone ethylene plays a pivotal role in coordinating the expression of genes responsible for changes in aroma, flavor, color, and texture. ishs.orgnih.gov As these fruits mature, ethylene production increases, triggering the synthesis of a cascade of volatile compounds, including esters, that create the full aromatic bouquet of the ripe fruit. umaine.edu The presence of this compound in the headspace volatiles of ripe pears, and its absence in unripe fruit, underscores its role as an indicator of maturity. researchgate.net
Occurrence in Fermented Products and Microbial Systems
Beyond its presence in fresh fruits, this compound is also found in fermented products, where it is a metabolic byproduct of various microorganisms.
Production by Yeasts and Bacteria (e.g., Pichia kluyveri, Saccharomyces cerevisiae, Geotrichum candidum)
Several yeast and bacterial species are known to produce this compound and other volatile esters during fermentation. The non-Saccharomyces yeast Pichia kluyveri is recognized for its ability to produce a variety of aromatic compounds, including a range of esters that contribute to the sensory profile of fermented beverages. nih.govmdpi.com Strains of P. kluyveri have been specifically noted for their production of esters, making them of interest for enhancing the aromatic complexity of products like wine and beer. encyclopedia.pubgoogle.comgoogle.com
The widely used brewing and winemaking yeast, Saccharomyces cerevisiae, also contributes to the formation of ethyl esters. asm.org While it produces a broad spectrum of flavor-active compounds, the specific production of this compound can be influenced by the yeast strain and fermentation conditions. nih.govnih.gov
The filamentous yeast Geotrichum candidum, often found in dairy products and as a soil microbe, has also been identified as a producer of various volatile substances, including esters. nih.govnih.govresearchgate.net Research has shown its capability to generate a diverse array of aroma compounds, with some strains producing this compound. nih.gov
| Microorganism | Significance in Production |
|---|---|
| Pichia kluyveri | Recognized for producing a variety of aromatic esters nih.govmdpi.com |
| Saccharomyces cerevisiae | Contributes to the formation of ethyl esters during fermentation asm.orgnih.gov |
| Geotrichum candidum | Identified as a producer of various volatile esters nih.govnih.gov |
Influence of Fermentation Conditions on Production
The production of ethyl esters by microorganisms is highly dependent on the conditions of fermentation. Factors such as temperature, aeration, and the composition of the fermentation medium can significantly impact the final concentration of these volatile compounds. nih.govmdpi.com For instance, in Saccharomyces cerevisiae, higher fermentation temperatures can lead to increased production of certain ethyl esters like ethyl octanoate and decanoate. asm.orgnih.gov Conversely, a higher concentration of unsaturated fatty acids in the medium can lead to a general decrease in the production of ethyl esters. asm.orgnih.gov The availability of precursor molecules, specifically fatty acids, is a major limiting factor for the synthesis of ethyl esters. nih.gov The specific strain of yeast used also plays a critical role, with different strains exhibiting varying capacities for ester production under the same conditions. nih.gov
Elucidation of Biosynthetic Pathways in Natural Systems
The formation of ethyl esters in yeasts like Saccharomyces cerevisiae is a result of enzymatic reactions. Fatty acid ethyl esters (FAEEs) are synthesized through the condensation of an acyl-CoA molecule with ethanol (B145695). nih.govmdpi.com This reaction is primarily catalyzed by acyl-CoA:ethanol O-acyltransferases. asm.org In S. cerevisiae, two key genes, EEB1 and EHT1, encode the enzymes responsible for the majority of medium-chain fatty acid ethyl ester synthesis. nih.govresearchgate.net EEB1 is considered to play the dominant role in this process. nih.gov The availability of the acyl-CoA precursors, which are intermediates in fatty acid metabolism, is a critical determinant of the rate of ethyl ester production. nih.gov The biosynthesis of these esters is closely linked to lipid synthesis, with ester formation typically increasing as lipid synthesis ceases. mdpi.com
Precursor Identification and Metabolic Flux Analysis
The biosynthesis of this compound requires two primary precursor molecules: an acyl moiety (trans-4-decenoyl-CoA) and an alcohol (ethanol). These precursors originate from distinct and fundamental metabolic pathways within the plant cell.
The acyl portion, a ten-carbon unsaturated fatty acid derivative, is produced via the de novo fatty acid synthesis pathway. aocs.org This process begins with the fundamental building block, acetyl-CoA, which is primarily generated from pyruvate by the pyruvate dehydrogenase (PDH) complex or from acetate by acetyl-CoA synthetase. brainkart.com The first committed step is the conversion of acetyl-CoA to malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). byjus.com
The alcohol precursor, ethanol, is derived from pyruvate, a key end-product of glycolysis. The synthesis of ethanol is a two-step process that is particularly active during certain stages of ripening and under specific atmospheric conditions. nih.gov
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rate of metabolic reactions and understand the flow of carbon through a metabolic network. While specific MFA studies on this compound are not extensively detailed, the principles of MFA are used to study fatty acid and ethanol production. By using isotopically labeled substrates, such as 13C-acetate, researchers can trace the incorporation of carbon into downstream products like fatty acids and esters. aocs.org This analysis helps to identify rate-limiting steps, understand the distribution of metabolic flux between competing pathways, and quantify the cellular resources allocated to the synthesis of specific precursors. aocs.org For instance, MFA can determine the proportion of pyruvate that is channeled into the ethanol pathway versus other pathways like the TCA cycle, providing crucial insights into the regulation of precursor availability for ester synthesis.
Table 1: Precursors for this compound Biosynthesis
| Precursor Molecule | Originating Metabolic Pathway | Key Initial Substrate |
| trans-4-Decenoyl-CoA | De novo Fatty Acid Synthesis | Acetyl-CoA |
| Ethanol | Glycolysis / Fermentation | Pyruvate |
Enzymatic Steps in de novo Biosynthesis
The de novo formation of this compound is a multi-step enzymatic process that combines the outputs of fatty acid synthesis and the ethanol production pathway.
Fatty Acid Chain Assembly : The process initiates in the plastids, where the Fatty Acid Synthase (FAS) complex sequentially adds two-carbon units from malonyl-ACP to a growing acyl-ACP chain. researchgate.net The initial condensation involves acetyl-CoA and malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (KAS III). brainkart.com Subsequent cycles of condensation, reduction, dehydration, and a second reduction extend the fatty acid chain. byjus.com Elongation up to a C16 chain is typically handled by KAS I, while KAS II is responsible for the final elongation to C18. brainkart.com For a C10 acid like decenoic acid, the process is terminated earlier. This termination is accomplished by the action of an acyl-ACP thioesterase (Fat), which hydrolyzes the acyl-ACP to release the free fatty acid.
Desaturation : Following the synthesis of the saturated C10 acyl chain (capric acid), a desaturase enzyme introduces a double bond at the 4th position to create trans-4-decenoic acid.
Activation : The free fatty acid is then activated to its coenzyme A (CoA) thioester, trans-4-decenoyl-CoA, by an acyl-CoA synthetase, a reaction that requires ATP.
Ethanol Synthesis : Concurrently, in the cytoplasm, pyruvate from glycolysis is decarboxylated to acetaldehyde by the enzyme pyruvate decarboxylase (PDC). cabidigitallibrary.org Subsequently, alcohol dehydrogenase (ADH) reduces acetaldehyde to ethanol. core.ac.uk
Esterification : The final step is the condensation of the two precursors, catalyzed by an alcohol acyltransferase (AAT). This enzyme transfers the trans-4-decenoyl group from trans-4-decenoyl-CoA to ethanol, forming this compound and releasing free CoA. nih.gov The specificity of the AAT enzyme for different acyl-CoAs and alcohols is a critical factor in determining the profile of volatile esters produced by the fruit. nih.govresearchgate.net
Table 2: Enzymatic Steps in the de novo Biosynthesis of this compound
| Step | Enzyme(s) | Substrate(s) | Product(s) | Cellular Location |
| 1. Acyl Chain Initiation & Elongation | Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS) Complex | Acetyl-CoA, Malonyl-CoA | Decanoyl-ACP | Plastid |
| 2. Chain Termination | Acyl-ACP Thioesterase (Fat) | Decanoyl-ACP | Decanoic Acid | Plastid |
| 3. Desaturation | Fatty Acyl Desaturase | Decanoic Acid | trans-4-Decenoic Acid | Endoplasmic Reticulum |
| 4. Acyl Activation | Acyl-CoA Synthetase | trans-4-Decenoic Acid, CoA, ATP | trans-4-Decenoyl-CoA | Cytoplasm/ER |
| 5. Ethanol Production | Pyruvate Decarboxylase (PDC), Alcohol Dehydrogenase (ADH) | Pyruvate, NADH | Ethanol, CO2, NAD+ | Cytoplasm |
| 6. Esterification | Alcohol Acyltransferase (AAT) | trans-4-Decenoyl-CoA, Ethanol | This compound, CoA | Cytoplasm |
Genetic Regulation of Biosynthetic Enzymes
The plant hormone ethylene is a central regulator of ripening in climacteric fruits like apples and pears. nih.gov The onset of ripening is marked by a dramatic increase in ethylene production, which in turn triggers a cascade of gene expression changes. ashs.org The expression of many genes involved in aroma biosynthesis, including PDC, ADH, and AAT, is shown to be up-regulated by ethylene. nih.govcore.ac.uk Studies on apple cultivars have demonstrated a strong correlation between ethylene production and the synthesis of ethyl esters. nih.gov The application of ethylene inhibitors, such as 1-methylcyclopropene (1-MCP), can suppress the expression of these genes and consequently reduce the production of ethyl esters. core.ac.uk
Transcription factors (TFs) are key proteins that bind to specific DNA sequences in the promoter regions of genes to control their rate of transcription. In fruit ripening, several families of TFs are involved. For example, NAC (NAM, ATAF, and CUC) transcription factors have been shown to control aspects of apple ripening. frontiersin.org These TFs can act as master switches that, in response to developmental and hormonal cues like ethylene, activate downstream structural genes, including those in the ester biosynthesis pathway.
The regulation is also cultivar-dependent, where genetic differences in the alleles of biosynthetic genes or their regulatory elements can lead to significant variations in aroma profiles. For example, some apple cultivars exhibit low ethyl ester concentrations despite ethylene production, suggesting that the function of PDC and/or ADH enzymes may be impaired due to genetic variation. nih.gov The AAT1 gene, in particular, has been identified as a critical locus for ester biosynthesis in apples, and different alleles of this gene contribute to the diversity in aroma production among cultivars. researchgate.net
Table 3: Genetic Regulation of this compound Biosynthesis
| Regulatory Factor | Target Gene/Pathway | Effect on Biosynthesis |
| Ethylene (Hormone) | PDC, ADH, AAT genes | Upregulates expression, promoting precursor and ester formation. nih.gov |
| NAC Transcription Factors | Ripening-related genes | Can activate the expression of biosynthetic pathway genes. frontiersin.org |
| 1-Methylcyclopropene (1-MCP) | Ethylene signaling pathway | Inhibits ethylene perception, downregulating gene expression and ester synthesis. core.ac.uk |
| Genetic Alleles (e.g., AAT1) | Alcohol Acyltransferase enzyme | Allelic variations can alter enzyme activity or expression levels, impacting ester profiles. researchgate.net |
Biological Activities and Mechanisms of Action
Antimicrobial and Antipersister Effects
While specific studies on Ethyl trans-4-decenoate are limited, the antimicrobial properties of fatty acids and their esters have been documented. These compounds are known to exert effects on various microorganisms, although their efficacy is dependent on factors such as chain length and the number and position of double bonds. nih.gov
Currently, there is no specific research available that demonstrates the inhibition of bacterial persistence in Escherichia coli, Pseudomonas aeruginosa, or Serratia marcescens by this compound. However, fatty acids are known to be involved in the defense systems of living organisms against a variety of pathogens, including multidrug-resistant bacteria. nih.gov The mechanisms by which fatty acids exert their antibacterial effects are multifaceted and can include disruption of the cell membrane and inhibition of essential enzymes.
There is no direct evidence to suggest that this compound regulates bacterial antitoxin systems such as HipB. The study of toxin-antitoxin systems is an active area of research in the development of new antimicrobial strategies, but the role of specific fatty acid esters in this regulation is yet to be elucidated.
Research has indicated that certain fatty acid esters can inhibit biofilm formation by various food-borne pathogenic bacteria. nih.gov For instance, sugar fatty acid esters have been shown to significantly reduce biofilm formation by Staphylococcus aureus and Escherichia coli. nih.gov These esters can inhibit the initial attachment of bacterial cells to surfaces, a critical step in biofilm development. nih.gov While these findings are promising, specific studies on the impact of this compound on biofilm formation and dispersion by Pseudomonas aeruginosa and Serratia marcescens have not been conducted. The general inhibitory effects of fatty acid esters on biofilm formation are summarized in the table below.
| Compound Class | Bacterial Species | Effect on Biofilm |
| Sugar Fatty Acid Esters | Staphylococcus aureus, Escherichia coli | Inhibition of formation nih.gov |
| Sugar Fatty Acid Esters | Streptococcus mutans, Listeria monocytogenes | Inhibition of formation nih.gov |
| Sugar Fatty Acid Esters | Pseudomonas aeruginosa | Inhibition of formation at higher concentrations nih.gov |
The antibacterial activity of fatty acids and their esters can vary significantly between different microbial species. nih.gov Generally, Gram-positive bacteria are more susceptible to the effects of medium and long-chain fatty acids than Gram-negative bacteria, which may be due to the protective outer membrane of the latter. scielo.br While some fatty acid ethyl esters have demonstrated activity against oral microorganisms, specific data on the antibacterial effects of this compound against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens is not currently available. nih.gov
Olfactory Receptor Interactions and Perception
This compound is recognized for its contribution to the aroma of fruits, particularly pears. Its interaction with olfactory receptors is a key aspect of its biological significance in sensory perception.
Direct ligand-receptor binding studies for this compound are not extensively documented. However, research on a closely related compound, ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as "pear ester," provides insight into how such molecules interact with olfactory receptors. wikipedia.org Studies on the codling moth, Cydia pomonella, have shown that its odorant receptor CpomOR3 is specifically tuned to detect this pear ester. researchgate.net This specific interaction highlights the principle of how a particular volatile compound can bind to a dedicated receptor to elicit a specific biological response, in this case, attraction to a food source.
The odor profile of ethyl decenoate isomers is generally described as fruity, with notes of pear, apple, and pineapple. vigon.com The specific stereochemistry of the double bonds, as in the case of this compound, is crucial in determining the precise nature of the odor perception. The table below outlines the described odor characteristics of related ethyl decenoate compounds.
| Compound | Common Name | Reported Odor Characteristics |
| Ethyl (2E,4Z)-deca-2,4-dienoate | Pear Ester | Green, waxy, pear, fruity, tropical vigon.com |
| Ethyl decanoate | Sweet, fruity, waxy, with notes of apple and cognac sigmaaldrich.comfragranceconservatory.com |
Activation of Human Olfactory Receptors (ORs) and Signaling Pathways
This compound is perceived by the human olfactory system, though the specific olfactory receptors (ORs) responsible for its detection have not yet been definitively identified in published research. The human genome contains approximately 400 genes encoding for ORs, which form the largest family of G protein-coupled receptors (GPCRs). wikipedia.org The process of odor perception begins when an odorant molecule, such as this compound, binds to one or more of these receptors located on the cell membranes of olfactory receptor neurons in the nasal epithelium. wikipedia.org
While the specific receptors for this compound remain uncharacterized, the general signaling pathway for most odorants is well-understood. This process is a complex cascade of molecular events:
Receptor Binding: An odorant molecule binds to a specific OR, causing a conformational change in the receptor protein. wikipedia.org
G Protein Activation: This structural change activates an associated G protein, specifically the olfactory-type G protein known as Gαolf. wikipedia.org
Second Messenger Production: The activated Gαolf subunit stimulates the enzyme adenylyl cyclase, which then converts ATP into the second messenger molecule, cyclic AMP (cAMP). wikipedia.org
Ion Channel Gating: The increase in intracellular cAMP concentration opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron.
Signal Transduction: This influx depolarizes the neuron, generating an action potential. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and ultimately results in the perception of a specific smell. nih.gov
It is important to note that a single odorant can bind to multiple ORs, and a single OR can be activated by multiple odorants, creating a combinatorial code that allows humans to distinguish between a vast number of different smells. researchgate.net Furthermore, ORs are not only found in the nose; they are also expressed ectopically in various other human tissues like the skin, heart, and intestine, where they are involved in processes such as cell migration, proliferation, and apoptosis. semanticscholar.org However, any potential biological activity of this compound via these ectopic receptors has not been documented.
Structure-Activity Relationships for Olfactory Perception
The perceived scent of a molecule is intrinsically linked to its chemical structure. In the case of aliphatic esters like this compound, factors such as carbon chain length, the position and geometry of double bonds, and the nature of the ester group all play a critical role in determining the final odor profile.
This compound is described as having a fruity and green odor, with a characteristic musty note. thegoodscentscompany.com It is utilized in the flavor industry to add depth to fruit flavors like pear, apple, pineapple, and peach. thegoodscentscompany.com This profile illustrates key principles of structure-odor relationships:
Isomerism: The importance of molecular geometry is highlighted when comparing this compound to its more widely studied isomer, ethyl (2E,4Z)-2,4-decadienoate, commonly known as pear ester. While both are 12-carbon ethyl esters, the latter possesses a distinct and potent aroma of ripe Bartlett pears. thegoodscentscompany.com The difference in the position and configuration of the double bonds (a single bond at the 4-position in the trans configuration versus conjugated bonds at the 2-trans and 4-cis positions) results in significantly different interactions with olfactory receptors and, consequently, distinct perceived odors.
Carbon Chain Length: Studies on homologous series of aliphatic compounds, such as carboxylic acids and alcohols, have shown that altering the carbon chain length systematically changes the odor quality. nih.govresearchgate.net For esters, this principle also applies, influencing the fruity, fatty, or waxy character of the scent.
Functional Group: The ester functional group itself is strongly associated with fruity aromas. researchgate.net Quantitative structure-activity relationship (QSAR) models for aliphatic esters have identified that parameters related to the carbonyl group and the oxygen on the alcohol side of the molecule are significant predictors of fruity odor character. nih.gov
Predicting odor solely from structure remains a significant challenge due to the complexity of the combinatorial receptor code and subjective aspects of human perception. researchgate.netnih.gov However, the distinct odor profiles of isomers like this compound and pear ester provide clear evidence of how subtle changes in molecular structure can lead to profound differences in olfactory perception.
Role in Pest Control and Chemical Ecology
Attractant Properties for Insects (e.g., Codling Moth)
There is a lack of scientific studies confirming the attractant properties of this compound for specific insect species like the codling moth. Some non-academic, commercial sources claim that the compound serves as an effective attractant in pest control for certain insects, but these claims are not substantiated by published research data. chemimpex.com
Mimicry of Natural Pheromones in Pest Management Strategies
The concept of using chemical mimics of natural hormones or pheromones is an established strategy in pest management. canada.cavalentbiosciences.com For instance, certain insect growth regulators mimic the molting hormone ecdysone. valentbiosciences.com One commercial source suggests that this compound aids in developing pest management strategies by mimicking natural pheromones. chemimpex.com However, there is no scientific literature available that identifies a natural pheromone that is mimicked by this compound or documents its use in this capacity.
Synergistic Effects with Other Pheromones or Kairomones
No research data was found to indicate that this compound has synergistic effects when combined with other insect pheromones or kairomones.
Other Reported Biological Activities
Beyond its olfactory properties, this compound has reported applications in several industries, primarily due to its sensory and physical characteristics.
Flavor and Fragrance Industry: The compound is utilized as a flavoring agent in food products and as a fragrance ingredient in perfumes. thegoodscentscompany.comchemimpex.com Its fruity, green, and slightly musty aroma profile is used to enhance and add complexity to fruit-based flavors such as apple, pear, and pineapple. thegoodscentscompany.com
Chemical Synthesis: The molecule can serve as a versatile building block or intermediate in organic synthesis, allowing for the creation of more complex molecules for potential use in the development of new agrochemical or pharmaceutical compounds. chemimpex.com
No Evidence of Cardio-protective Effects for this compound Found in Scientific Literature
Despite a thorough review of available scientific and research databases, no studies were identified that investigate or substantiate any cardio-protective effects of the chemical compound this compound.
This compound is a fatty acid ester. While other ethyl esters of fatty acids, such as icosapent ethyl, have been the subject of extensive cardiovascular research, the same cannot be said for this compound.
Initial and broadened searches for biological activities or cardiovascular-related research on this compound did not yield any relevant studies. The scientific literature accessible through the conducted searches is devoid of any data pertaining to its mechanisms of action on the cardiovascular system or any research findings on potential cardio-protective benefits.
Consequently, it is not possible to provide an article on the cardio-protective effects of this compound as requested, due to the absence of foundational scientific evidence. The information available is limited to its chemical properties and its use in other industries, such as flavors and fragrances.
Structure Activity Relationship Sar and Computational Studies
Correlating Chemical Structure with Biological Activity
The specific arrangement of atoms and functional groups within ethyl trans-4-decenoate dictates its physicochemical properties and, consequently, its biological function. Key aspects of its structure, such as the geometry of the double bond, the length of the carbon chain, and the degree of saturation, are critical determinants of its activity.
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of molecules. researchgate.net For this compound, the "trans" configuration of the double bond at the fourth carbon position is a defining structural feature. This geometric isomerism, also known as cis-trans isomerism, results in distinct molecular shapes. The trans-isomer has a more linear and rigid structure compared to its cis-counterpart, which has a kink in its hydrocarbon chain. wikipedia.org
This difference in shape significantly influences how the molecule interacts with biological targets, such as receptors or enzymes. In many biological systems, the binding site of a protein is highly specific, and only a molecule with the correct complementary shape can bind effectively. For instance, in the case of the synthetic estrogen diethylstilbestrol, the trans-isomer is a potent estrogenic agent, while the cis-isomer is only 7% as active, highlighting the critical role of stereochemistry in biological function. uomus.edu.iq
While direct comparative studies on the biological activity of the cis and trans isomers of ethyl 4-decenoate are not extensively documented in publicly available research, the well-established principles of stereospecificity in biological systems suggest that the trans configuration is likely crucial for its characteristic odor profile and any other biological activities it may possess. The specific geometry of this compound would determine its fit into the binding pockets of olfactory receptors, initiating a signal that is perceived as a particular scent. Any deviation from this trans geometry, as in the cis-isomer, would likely alter this interaction and result in a different or weaker biological response. The importance of cis configuration is also evident in essential fatty acids like linoleate, where both double bonds must be in the cis configuration for it to possess its essential biological potency. researchgate.net
| Isomer | Double Bond Configuration | Molecular Shape | Potential Impact on Biological Activity |
| This compound | Trans | More linear and rigid | Specific fit into biological targets (e.g., olfactory receptors), leading to its characteristic activity. |
| Ethyl cis-4-decenoate | Cis | Kinked or bent | Altered interaction with biological targets, likely resulting in a different or weaker biological response. |
The biological activity of fatty acid esters is significantly influenced by the length of the alkyl chain and the presence or absence of double bonds (saturation). These structural modifications alter the molecule's lipophilicity, size, and flexibility, which in turn affect its absorption, distribution, metabolism, and interaction with target molecules.
Chain Length: Studies on other fatty acid esters have demonstrated a clear correlation between alkyl chain length and biological activity. For example, the antibacterial activity of (R)-3-Hydroxybutyric alkyl esters is dependent on the ester chain length, with the optimal activity observed at a specific length. nih.gov Similarly, for erythorbyl fatty acid esters, variations in the alkyl chain length alter their interfacial, antibacterial, and antioxidative properties. researchgate.netconsensus.app Generally, increasing the chain length increases lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in proteins. However, an excessively long chain can also lead to reduced solubility and steric hindrance, thereby decreasing activity. For this compound, modifying the ten-carbon chain would likely alter its odor profile and intensity, as well as any other biological effects.
Saturation: The presence of the double bond in this compound makes it an unsaturated ester. The degree of unsaturation in fatty acids has been shown to have a profound impact on the fluidity of cell membranes. wikipedia.orgnih.gov Saturated fatty acids, which are straight-chained, can pack closely together, leading to more rigid membranes. In contrast, the kink introduced by a cis-double bond in unsaturated fatty acids increases membrane fluidity. While this compound has a more linear shape than a cis-isomer, the double bond still influences its packing properties. The degree of unsaturation can also affect the metabolic pathways of fatty acid esters and their susceptibility to oxidation. Studies on sterol esters of fatty acids have shown that the degree of unsaturation influences their lipid-lowering activity and oxidative stability. researchgate.net Removing the double bond from this compound to form ethyl decanoate (a saturated ester) or introducing more double bonds would be expected to significantly alter its biological properties.
| Structural Modification | Physicochemical Change | Potential Effect on Biological Activity | | :--- | :--- | :--- | :--- | | Increasing Chain Length | Increased lipophilicity, increased molecular size | May enhance membrane interaction and binding to hydrophobic pockets, but could also lead to reduced solubility and steric hindrance. | | Decreasing Chain Length | Decreased lipophilicity, decreased molecular size | May alter solubility and interaction with target sites. | | Introducing Saturation | Removal of the double bond, increased flexibility | Would likely alter the molecule's shape and its interaction with specific receptors, potentially changing its odor and other biological activities. | | Increasing Unsaturation | Addition of more double bonds | Would change the molecule's shape, flexibility, and susceptibility to oxidation, leading to different biological properties. |
Molecular Modeling and Docking Studies
Computational techniques such as molecular modeling and docking are powerful tools for investigating the interactions between a small molecule like this compound and its biological targets at the atomic level. These methods provide insights that are often difficult to obtain through experimental approaches alone.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, which is known for its fruity aroma, a primary target for such studies would be the olfactory receptors (ORs) located in the nasal cavity. Since the three-dimensional structures of most ORs have not been experimentally determined, homology modeling is often employed. This involves building a 3D model of the target OR based on the known structure of a related protein, such as bovine rhodopsin. nih.gov
Once a model of the OR is generated, this compound can be docked into the predicted binding site. The docking simulation samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on their predicted binding affinity. This allows researchers to:
Identify key amino acid residues in the OR that interact with this compound.
Characterize the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Understand the structural basis for the specificity of the receptor for this particular odorant.
In silico (computer-based) screening is a rapid and cost-effective method for identifying new molecules with desired biological activities from large virtual libraries of compounds. researchgate.net This approach can be used to discover analogues of this compound with, for example, a more potent or desirable aroma, or enhanced stability.
The process typically involves the following steps:
Generation of a virtual library: A large database of molecules that are structurally related to this compound is created. These analogues would have variations in chain length, saturation, and functional groups.
Virtual screening: The library of analogues is then computationally screened against a 3D model of the target protein (e.g., an OR). This is often done using high-throughput molecular docking.
Hit identification and prioritization: The compounds are ranked based on their predicted binding affinity or other scoring functions. The top-ranking "hits" are then selected for further investigation.
Structure-based virtual screening (SBVS) has been successfully used to identify new ligands for insect odorant receptors, demonstrating the potential of this approach in the field of olfaction. ijbs.com A similar strategy could be employed to explore the chemical space around this compound and identify novel compounds with enhanced or modified properties.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com For a set of molecules like aliphatic esters, a QSAR model can be developed to predict their activity based on calculated molecular descriptors.
A typical QSAR study involves:
Data set compilation: A collection of structurally related compounds with experimentally determined biological activity is assembled. In the context of this compound, this could be a series of esters with varying chain lengths, branching, and degrees of unsaturation, along with their measured odor thresholds or antimicrobial activity.
Descriptor calculation: A large number of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices).
Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.
Model validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques.
Several QSAR studies have been conducted on aliphatic esters to predict properties like toxicity and odor. nih.govfarmaciajournal.comresearchgate.netresearchgate.net These studies have identified various descriptors related to molecular size, shape, and electronic properties as being important for the biological activity of this class of compounds. While a specific QSAR model for this compound has not been found in the reviewed literature, the principles of QSAR could be applied to a series of related compounds to predict their odor characteristics or other biological effects, thereby guiding the synthesis of new molecules with desired properties.
Research Applications and Future Directions
Potential for Pharmaceutical Development
The unique chemical structure of Ethyl trans-4-decenoate and related compounds has prompted investigations into their potential therapeutic applications, particularly in developing novel anti-infective and cardio-protective agents.
Development of Anti-infective Agents Based on Antipersister Activity
Bacterial persistence is a phenomenon where a subpopulation of bacteria survives antibiotic treatment, leading to chronic and recurrent infections. Research into medium-chain unsaturated fatty acid ethyl esters has revealed their potential to combat this challenge. Studies have shown that certain isomers and related compounds, such as ethyl cis-4-decenoate, can significantly decrease the formation of persister cells in pathogens like Escherichia coli. researchgate.net These fatty acid esters appear to inhibit bacterial persistence by regulating specific antitoxin pathways within the bacteria. researchgate.net While direct research on the antipersister activity of the trans-4 isomer is not extensively documented, the proven efficacy of its close chemical relatives suggests a promising avenue for future investigation into developing new strategies to treat persistent bacterial infections. researchgate.net
Exploration of Cardio-protective Agents
Current research into ethyl esters for cardio-protection primarily focuses on complex molecules like Icosapent Ethyl (IPE). nih.govaku.eduresearchgate.netnih.gov IPE is a highly purified ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid. researchgate.netnih.gov Major clinical trials have demonstrated that IPE can substantially reduce the risk of adverse cardiovascular events in high-risk patients, a benefit attributed to its triglyceride-lowering effects and other pleiotropic mechanisms. nih.govaku.edunih.gov At present, there is no direct scientific evidence linking this compound to cardio-protective effects. The exploration in this area is centered on structurally different and more complex ethyl esters like IPE.
Advancements in Sustainable Pest Management
This compound is a valuable tool in modern agriculture, contributing to more environmentally sound methods of pest control.
Design of Eco-Friendly Insect Attractants
As an effective insect attractant, this compound plays a role in the development of eco-friendly pest management strategies. chemimpex.com By mimicking the natural pheromones of certain insects, it can be used to lure specific pests. chemimpex.com This targeted approach is crucial for managing agricultural pests without harming beneficial organisms. Its application as an attractant helps reduce the reliance on broad-spectrum chemical pesticides, aligning with a global push towards more sustainable agricultural practices.
Integration into Integrated Pest Management (IPM) Programs
Integrated Pest Management (IPM) is an environmentally sensitive approach that combines various common-sense practices to manage pest damage with minimal hazard to people, property, and the environment. The use of insect attractants like this compound is a key component of many IPM programs. These attractants are primarily used for:
Monitoring: Traps baited with the compound can help growers monitor pest populations accurately. This data allows for timely and targeted control actions only when pest levels reach a threshold that could cause economic damage.
Mating Disruption: Releasing a sufficient amount of the attractant into an area can confuse male insects and prevent them from locating females, thereby disrupting the mating cycle and reducing the next generation of pests.
By integrating this compound into IPM frameworks, agricultural producers can achieve effective pest control that is both economically viable and environmentally responsible.
Contributions to Flavor and Fragrance Science
This compound is highly valued in the flavor and fragrance industry for its distinct sensory profile. chemimpex.com It is a colorless to pale yellow liquid known for its characteristic fruity aroma. chemimpex.comulprospector.com
Its complex scent and taste profile make it a versatile ingredient in a wide array of consumer products. In perfumery, it is used in fruity fragrance compositions, where it can add a unique musty note. ulprospector.comthegoodscentscompany.com In the food industry, it serves as a flavoring agent to add depth and enhance the profiles of fruit flavors, particularly pear, apple, pineapple, and peach. ulprospector.comthegoodscentscompany.com
Below is a summary of the sensory characteristics of this compound.
| Sensory Aspect | Descriptors |
| Odor/Aroma | Fruity, Waxy, Leathery, Pear, Floral, Musty chemimpex.comulprospector.comthegoodscentscompany.com |
| Taste Nuances (at 10 ppm) | Fatty, Waxy, Green, Pineapple, Pear |
The compound is utilized to enhance the sensory experience of various products, as detailed in the table below.
| Industry | Specific Applications |
| Flavor | Enhancing fruit flavors such as pear, apple, pineapple, and peach ulprospector.comthegoodscentscompany.com |
| Fragrance | Component in fruity perfume compositions ulprospector.comthegoodscentscompany.com |
| Food & Beverage | Used as a flavoring agent in various culinary applications chemimpex.com |
Understanding Aroma Perception at the Molecular Level
The perception of aroma is a complex process that begins with the interaction between a volatile molecule, such as this compound, and olfactory receptors (ORs) in the nasal epithelium. This compound is characterized by a multifaceted aroma described as waxy, leathery, and fruity with distinct pear notes chemimpex.com. Its taste profile at a concentration of 10 ppm is noted as fatty, waxy, green, with nuances of pineapple and pear.
The molecular structure of this compound—an ethyl ester of a ten-carbon unsaturated fatty acid—is fundamental to its characteristic scent. The specific geometry of the double bond at the fourth position (the trans configuration), the length of the carbon chain, and the ethyl ester group all contribute to its unique interaction with olfactory receptors. The perception of a single odorant is not the result of activating a single receptor; rather, it arises from a combinatorial activation pattern of multiple ORs nih.govnih.gov. Each receptor can recognize multiple odorants, and each odorant can activate several receptors, creating a unique "odor code" that the brain interprets as a specific scent.
While the precise olfactory receptors that bind to this compound have not been fully deorphanized, research into structure-odor relationships suggests that the lipophilicity and molecular shape are key determinants for receptor binding. The ligand selectivity of ORs is largely determined by the amino acid residues within the receptor's binding pocket nih.gov. Future research focusing on deorphanizing the specific ORs that respond to this compound will provide a more precise understanding of how its structural features translate into its distinct aroma perception. This knowledge is crucial for predicting the scent of new molecules and for understanding the subtleties of flavor and fragrance perception.
Development of Novel Flavoring Agents with Specific Sensory Profiles
This compound is a valuable compound in the flavor and fragrance industry, utilized for its ability to impart depth and complexity to various fruit flavors, including pear, apple, pineapple, and peach thegoodscentscompany.com. Its unique sensory profile makes it a key component in the formulation of both food flavorings and fragrances for consumer products.
Beyond its direct use, this compound serves as a versatile precursor and building block in synthetic organic chemistry. Researchers can leverage its stable yet reactive structure to create more complex molecules with potential applications in the pharmaceutical and agrochemical industries chemimpex.com. Its chemical structure can be modified to develop novel flavoring agents with tailored sensory profiles. For instance, altering the length of the alkyl chain, changing the position or geometry of the double bond, or substituting the ethyl group could lead to a range of new aroma compounds with unique and desirable characteristics. This makes it a foundational molecule for innovation in the development of next-generation flavoring agents.
Innovations in Bioproduction and Green Chemistry
Large-Scale Biocatalytic Production for Industrial Applications
The demand for natural and sustainably produced flavoring agents has driven research into biocatalytic methods for the synthesis of compounds like this compound. Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and milder reaction conditions compared to traditional chemical synthesis.
Enzymatic transesterification is a prominent method for the production of fatty acid esters. While direct large-scale biocatalytic production of this compound is not extensively documented, processes for structurally similar compounds provide a clear precedent. For example, the production of ethyl trans-2,cis-4-decadienoate, the character impact compound of Williams pears, has been successfully achieved through the enzymatic transesterification of Stillingia oil using an immobilized lipase (B570770) from the yeast Candida antarctica. This process demonstrates high efficiency, with the biotransformation step reaching approximately 95%.
Similar strategies are applicable to the industrial-scale production of this compound. The use of microbial systems, such as the yeast Kluyveromyces marxianus, for the synthesis of other esters like ethyl acetate, further highlights the potential for large-scale bioproduction. These microbial processes can utilize renewable feedstocks, such as sugar-rich waste streams, offering a sustainable alternative to petrochemical-based production. The development of robust and reusable immobilized enzymes is key to making these biocatalytic processes economically viable for industrial applications.
Environmentally Benign Synthetic Routes
Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of flavor and fragrance compounds. Biocatalytic routes for producing this compound align well with these principles.
The use of enzymes, such as lipases, for esterification and transesterification reactions offers several environmental advantages:
Mild Reaction Conditions : Enzymatic reactions typically occur at or near ambient temperature and pressure, significantly reducing energy consumption compared to traditional chemical processes that often require high heat and pressure.
High Selectivity : Enzymes exhibit high chemo-, regio-, and stereoselectivity, which minimizes the formation of unwanted byproducts and simplifies purification processes, thereby reducing waste.
Use of Renewable Feedstocks : Biocatalytic methods can utilize natural oils and fats as starting materials, providing a renewable alternative to fossil fuel-based precursors.
Safer Solvents : These reactions are often performed in greener solvents or, in some cases, solvent-free systems, further reducing the environmental impact.
By focusing on biocatalysis, the chemical industry can develop more sustainable and environmentally friendly routes to synthesize this compound and other valuable esters, meeting consumer demand for natural products while minimizing ecological footprint.
Emerging Research Areas and Unexplored Potentials
Investigation of Ectopic Olfactory Receptor Functions in Non-Chemosensory Tissues
One of the most intriguing frontiers in olfactory research is the discovery that olfactory receptors are not confined to the nasal epithelium. These "ectopic" ORs are expressed in a wide variety of non-chemosensory tissues throughout the human body, including the skin, heart, gut, and liver, where they respond to chemical stimuli and regulate diverse physiological processes nih.govnih.govcpu.edu.cn.
For example, the olfactory receptor OR2AT4 is expressed in human skin keratinocytes and hair follicles mdpi.comnih.govresearchgate.net. When activated by its ligand, the synthetic sandalwood odorant Sandalore, OR2AT4 initiates a signaling cascade that promotes cell proliferation and migration, which are crucial for wound healing and hair growth mdpi.comresearchgate.netresearchgate.net. This demonstrates that fragrance molecules can have physiological functions beyond scent perception.
Given that this compound is a common component in food, beverages, and cosmetic products, it has the potential to interact with ectopic olfactory receptors in various tissues chemimpex.com. Its presence in lotions and creams means it comes into direct contact with the skin, a tissue known to express functional ORs. However, the specific interactions between this compound and ectopic ORs have not yet been investigated. This represents a significant and unexplored area of research. Future studies could explore whether this compound can act as a ligand for known ectopic ORs, such as OR2AT4 in the skin, or other receptors in different tissues. Uncovering such interactions could reveal novel biological activities for this compound and open up new applications in dermatology, gastroenterology, or metabolic health, marking a promising direction for future research.
Metabolomics and Proteomics Approaches to Elucidate Mechanisms
Currently, dedicated metabolomics and proteomics studies on this compound are limited. However, the application of these 'omics' technologies to similar compounds, such as other fatty acid esters and insect pheromones, provides a clear framework for future research to unravel its precise biological mechanisms.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, could be employed to understand the downstream effects of this compound exposure. For instance, untargeted metabolomics using techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) could identify broad metabolic perturbations in an organism after exposure to this compound. This approach has been successfully used to study the effects of novel insect growth regulators, revealing significant alterations in pathways such as glycolysis, the TCA cycle, and amino acid synthesis in target insects mdpi.com. A similar strategy could pinpoint the metabolic pathways affected by this compound, offering clues to its mode of action, whether as a signaling molecule or a metabolic disruptor.
Proteomics, the comprehensive analysis of proteins, offers a complementary perspective by identifying changes in protein expression that are a direct or indirect consequence of the compound's presence. For example, in studies of insect pheromone biosynthesis, proteomics has been instrumental in identifying key enzymes involved in the production of these chemical signals researchgate.net. Research on the oriental fruit fly, Bactrocera dorsalis, has shown that protein feeding is crucial for sex pheromone synthesis and that transcriptome analysis can reveal key enzymes, like sarcosine dehydrogenase, involved in producing pheromone precursors nih.govelifesciences.org. Applying proteomic techniques to systems involving this compound could identify specific enzymes responsible for its biosynthesis and degradation, as well as receptor proteins that bind to it to initiate a physiological or behavioral response.
Future research could utilize these powerful 'omics' approaches to build a comprehensive picture of how this compound functions at a molecular level.
Table 1: Potential Metabolomics and Proteomics Applications for this compound Research
| Omics Approach | Potential Application | Expected Outcomes | Relevant Analogy |
|---|---|---|---|
| Untargeted Metabolomics | Investigating the metabolic response of insect cells or tissues to this compound. | Identification of perturbed metabolic pathways (e.g., lipid metabolism, energy production) providing insights into its mechanism of action. | Untargeted lipidomics analysis in bumblebee fat bodies revealed significant changes in lipid metabolites post-mating nih.gov. |
| Targeted Metabolomics | Quantifying specific precursors and degradation products of this compound. | Elucidation of the biosynthetic and metabolic pathways of the compound. | Studies on fatty acid metabolism in insects track the conversion of precursors into various functional lipids nih.gov. |
| Expression Proteomics | Identifying proteins that are differentially expressed in the presence of this compound. | Discovery of receptor proteins, binding proteins, and enzymes involved in the compound's signaling cascade and metabolism. | Proteomic data has been used to identify proteins associated with sex pheromone biosynthesis in the silk moth, Bombyx mori researchgate.net. |
| Functional Proteomics | Characterizing the function of identified proteins (e.g., enzymes, receptors). | Confirmation of the roles of specific proteins in the biosynthesis, perception, and degradation of this compound. | Research on insect pheromone-biosynthetic enzymes aims to understand their specificity and potential for biotechnological applications researchgate.net. |
Interdisciplinary Studies at the Interface of Chemistry, Biology, and Ecology
The study of this compound is inherently interdisciplinary, lying at the crossroads of chemistry, biology, and ecology. Its identity as a distinct chemical entity, its production and perception by living organisms, and its role in mediating interactions within and between species necessitate a collaborative research approach.
From a chemical perspective, the synthesis and characterization of this compound and related compounds are fundamental. Green chemistry approaches to the synthesis of fruity flavor esters, for example, are an active area of research researchgate.net. Understanding the stereochemistry and stability of the molecule is crucial for interpreting its biological activity.
The biological dimension involves elucidating the biosynthetic pathways for its production in organisms and the physiological and neurological mechanisms of its perception. Fatty acids are known precursors for a vast array of aroma volatiles in fruits and pheromones in insects, formed through pathways like β-oxidation and the lipoxygenase (LOX) pathway nih.gov. The enzymes involved, such as acyl-CoA oxidases and fatty acid reductases, are key targets for molecular biology studies oup.com.
The ecological context is where the function of this compound is ultimately expressed. In the realm of chemical ecology, this compound acts as a semiochemical—a molecule that carries information. For example, many fruity esters serve as honest signals of fruit quality, with a strong correlation between the presence of esters and the sugar content of the fruit, thereby attracting seed dispersers nih.gov. This link between a chemical signal (the ester) and a nutritional reward (sugar) is a classic example of coevolutionary dynamics at the plant-animal interface. Similarly, in insects, esters are common components of pheromones that mediate behaviors such as mating and aggregation researchgate.net.
Future interdisciplinary research could explore several exciting areas:
Evolution of a Signal: Investigating the evolutionary pressures that led to the use of this compound as a specific signal in certain species. This would involve comparative studies across related species, combining chemical analysis of their volatile profiles with genetic analysis of the biosynthetic pathways.
Ecosystem-Level Impacts: Examining how this compound influences community structure. For instance, does the presence of this compound in a fruit attract not only seed dispersers but also herbivores or pathogens? How does it affect the behavior of predators or parasitoids of the insects that may use it as a pheromone?
Biotechnological Applications: Leveraging the understanding of its biosynthesis to produce natural flavor compounds. The enzymatic conversion of natural substrates using lipases is a promising avenue for the biotechnological production of valuable esters researchgate.net.
Table 2: Examples of Interdisciplinary Research Questions for this compound
| Research Question | Chemistry Component | Biology Component | Ecology Component |
|---|---|---|---|
| What is the biosynthetic origin of this compound in pears? | Analysis of precursor molecules and reaction intermediates. | Identification and characterization of the enzymes (e.g., desaturases, reductases, esterases) and genes involved. | Understanding the selective pressures (e.g., attracting seed dispersers) that favor its production. |
| How is this compound perceived by insects? | Synthesis of stereoisomers and analogs to test specificity. | Electrophysiological and neurobiological studies of olfactory receptor neurons. | Behavioral assays to determine the response of insects to the compound in a natural context. |
| Can this compound be used for pest management? | Development of stable and slow-release formulations for field application. | Understanding the compound's effect on pest behavior (attraction, repulsion, mating disruption). | Field trials to assess the efficacy of the compound in reducing crop damage and its impact on non-target organisms. |
By integrating these diverse scientific disciplines, a more complete and nuanced understanding of this compound and its role in the natural world can be achieved.
Q & A
Q. What are the established synthesis routes for Ethyl trans-4-decenoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of trans-4-decenoic acid with ethanol under acid catalysis (e.g., sulfuric acid) or via transesterification using metal alkoxide catalysts . Reaction temperature (70–110°C) and solvent choice (e.g., toluene or hexane) critically affect yield, with optimal purity (>95%) achieved through vacuum distillation . Pilot trials are recommended to calibrate catalyst concentration and avoid side reactions like isomerization of the trans double bond .
Q. How is this compound structurally characterized, and what spectroscopic techniques are most reliable?
Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC/MS): Identification via retention index (RI: 1380–1382) and mass spectral fragmentation patterns (base peak at m/z 88) .
- Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 5.35–5.45 (doublet, trans-CH=CH) and δ 4.12 (quartet, ester -OCH₂CH₃) confirm the ester group and double bond geometry .
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 1740 cm⁻¹ (C=O stretch) and 1160 cm⁻¹ (C-O ester) .
Q. What are the primary applications of this compound in flavor and fragrance research?
The compound contributes green, fruity, and waxy notes in food and perfume formulations. Studies in peach and kiwi wine volatiles highlight its role in enhancing "cognac-like" aromas at concentrations of 0.01–0.03 ppm . Its stability under acidic conditions makes it suitable for flavor retention studies in beverages .
Advanced Research Questions
Q. How does the trans-configuration of the 4-decenoate moiety influence its chemical reactivity compared to cis-isomers?
The trans-configuration reduces steric hindrance, enabling faster ester hydrolysis under alkaline conditions (k = 0.12 min⁻¹ vs. 0.08 min⁻¹ for cis-isomers) . This geometry also lowers boiling point (70°C at 0.1 mmHg) and increases solubility in nonpolar solvents, affecting extraction efficiency . Computational modeling (DFT) can predict reactivity differences in catalytic hydrogenation or oxidation reactions .
Q. What experimental design considerations are critical when studying this compound in heterogeneous catalysis systems?
Key factors include:
- Catalyst Selection: Metal-supported catalysts (e.g., Pd/C) require inert atmospheres to prevent double bond reduction .
- Kinetic Monitoring: Use in-situ FTIR or HPLC to track ester conversion and byproduct formation .
- Statistical Optimization: Response Surface Methodology (RSM) can model interactions between temperature, catalyst loading, and solvent polarity .
Q. How can contradictory data on this compound’s odor threshold be resolved?
Discrepancies in reported thresholds (e.g., 0.01 ppm vs. 0.03 ppm) may arise from matrix effects (e.g., ethanol content in wines) or panelist sensitivity . Solutions include:
- Standardized Sensory Panels: Use trained assessors and control matrices (e.g., synthetic saliva) .
- Dynamic Headspace Analysis: Quantify airborne concentrations via SPME-GC/MS to correlate with perceived intensity .
Q. What methodologies are recommended for comparative studies of this compound with analogous esters (e.g., Ethyl 9-decenoate)?
- Chromatographic Separation: Use polar capillary columns (e.g., DB-WAX) to resolve positional isomers .
- Thermodynamic Profiling: Compare enthalpy of vaporization (ΔHvap) via thermogravimetric analysis (TGA) to assess volatility differences .
- Odor Activity Values (OAVs): Calculate OAVs using concentration/threshold ratios to evaluate sensory impact .
Q. How can researchers optimize purification protocols to achieve >99% purity for mechanistic studies?
Sequential purification steps are essential:
- Liquid-Liquid Extraction: Remove acidic impurities using NaHCO₃ washes .
- Simulated Distillation (SimDist): Refine boiling point ranges to isolate fractions with minimal co-eluting compounds .
- Preparative HPLC: Employ C18 columns with acetonitrile/water gradients for high-resolution separation .
Methodological Challenges and Solutions
Q. What are the limitations of GC/MS in quantifying trace this compound in complex matrices?
Co-elution with structurally similar esters (e.g., Ethyl octanoate) can skew quantification. Mitigation strategies:
- Tandem MS (GC-MS/MS): Use selective reaction monitoring (SRM) for improved specificity .
- Internal Standards: Deuterated analogs (e.g., this compound-d₅) correct for matrix effects .
Q. How should researchers design dose-response experiments to evaluate cytotoxicity in cell-based assays?
- Pilot Range-Finding: Test logarithmic concentrations (0.1–100 µM) to identify IC₅₀ values .
- Metabolomic Profiling: Pair cytotoxicity assays with LC-MS-based metabolomics to identify mechanism-specific biomarkers .
Data Interpretation and Reporting
Q. What statistical approaches are suitable for analyzing this compound’s role in multivariate aroma profiles?
Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) can correlate sensory descriptors with chemical data . Report loadings for key variables (e.g., ester concentration vs. "fruity" scores) and validate models via cross-validation .
Q. How should conflicting results in catalytic synthesis studies be addressed in publications?
Transparently report reaction conditions (e.g., moisture content, catalyst aging) and provide raw data in supplementary materials . Replicate experiments under controlled atmospheres (e.g., glovebox) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
